molecular formula C10H17NO3S B4988521 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine CAS No. 37741-52-9

4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine

Cat. No.: B4988521
CAS No.: 37741-52-9
M. Wt: 231.31 g/mol
InChI Key: LMSDNIXGYCSFGF-UHFFFAOYSA-N
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Description

4-(6,6-Dioxido-6-thiabicyclo(320)hept-1-yl)morpholine is a complex organic compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine typically involves the reaction of morpholine with a precursor containing the 6,6-dioxido-6-thiabicyclo(3.2.0)hept-1-yl moiety. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into derivatives with different oxidation states.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide: A related compound with a similar bicyclic structure but different functional groups.

    4-[(1R,5S)-6,6-Dioxido-6-thiabicyclo[3.2.0]hept-1-yl]morpholinium: Another derivative with a similar core structure but different substituents.

Uniqueness

4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine is unique due to its specific combination of sulfur and oxygen atoms in a bicyclic framework, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-6λ6-thiabicyclo[3.2.0]heptane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c12-15(13)8-10(3-1-2-9(10)15)11-4-6-14-7-5-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDNIXGYCSFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CS2(=O)=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958776
Record name 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37741-52-9
Record name 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037741529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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